molecular formula C11H15ClFNO2S B3335695 1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1349715-59-8

1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B3335695
CAS RN: 1349715-59-8
M. Wt: 279.76
InChI Key: BPPIVGPGCIXLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H15ClFNO2S and a molecular weight of 279.76 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a carboxylic acid moiety, a fluorothiophene group, and a hydrochloride group .

Scientific Research Applications

Cancer Treatment Potential

1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride and its derivatives show promise in cancer treatment. Compounds like this have been investigated for their ability to inhibit Aurora A, a protein involved in cell division, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Structural Applications

The chemical structure of this compound allows for varied synthesis processes. For example, its use in the preparation of other compounds through processes like amidation, Friedel-crafts acylation, and hydration demonstrates its versatility in chemical synthesis (Zheng Rui, 2010).

Antagonist Activities

Compounds structurally similar to 1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride have been synthesized with 5-HT2 antagonist activity, indicating potential applications in neurological research and treatment (Yoshifumi Watanabe et al., 1993).

Corrosion Inhibition

Derivatives of this compound, such as those studied for their corrosion inhibition properties, show potential for practical applications in materials science, particularly in protecting metals against corrosion (Turuvekere K. Chaitra et al., 2017).

Quantum Chemical Studies

Quantum chemical and molecular dynamic simulation studies of similar piperidine derivatives have been conducted to predict their efficiency as corrosion inhibitors on iron, highlighting the compound's potential in advanced material science applications (S. Kaya et al., 2016).

Antimicrobial Applications

Research on temafloxacin hydrochloride, a compound related to 1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride, shows antibacterial properties, indicating potential use in developing new antimicrobial agents (D. Chu et al., 1991).

Safety and Hazards

This compound is likely to have safety and hazard concerns similar to other piperidine derivatives. For example, it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage .

properties

IUPAC Name

1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S.ClH/c12-10-2-1-9(16-10)7-13-5-3-8(4-6-13)11(14)15;/h1-2,8H,3-7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPIVGPGCIXLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.